5-Bromo-4-methyl-N-(propan-2-yl)thiophene-2-carboxamide 5-Bromo-4-methyl-N-(propan-2-yl)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13480905
InChI: InChI=1S/C9H12BrNOS/c1-5(2)11-9(12)7-4-6(3)8(10)13-7/h4-5H,1-3H3,(H,11,12)
SMILES: CC1=C(SC(=C1)C(=O)NC(C)C)Br
Molecular Formula: C9H12BrNOS
Molecular Weight: 262.17 g/mol

5-Bromo-4-methyl-N-(propan-2-yl)thiophene-2-carboxamide

CAS No.:

Cat. No.: VC13480905

Molecular Formula: C9H12BrNOS

Molecular Weight: 262.17 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-4-methyl-N-(propan-2-yl)thiophene-2-carboxamide -

Specification

Molecular Formula C9H12BrNOS
Molecular Weight 262.17 g/mol
IUPAC Name 5-bromo-4-methyl-N-propan-2-ylthiophene-2-carboxamide
Standard InChI InChI=1S/C9H12BrNOS/c1-5(2)11-9(12)7-4-6(3)8(10)13-7/h4-5H,1-3H3,(H,11,12)
Standard InChI Key YJBWLJOEKCCWMP-UHFFFAOYSA-N
SMILES CC1=C(SC(=C1)C(=O)NC(C)C)Br
Canonical SMILES CC1=C(SC(=C1)C(=O)NC(C)C)Br

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s systematic name, 5-bromo-4-methyl-N-(propan-2-yl)thiophene-2-carboxamide, reflects its substitution pattern on the thiophene ring:

  • Position 2: Carboxamide group (-CONH-iPr).

  • Position 4: Methyl group (-CH3).

  • Position 5: Bromine atom (-Br).

Molecular Formula: C10H13BrN2OS\text{C}_{10}\text{H}_{13}\text{BrN}_2\text{OS}
Molecular Weight: 296.19 g/mol (calculated based on analogs ).

Stereochemical Considerations

The compound is achiral due to the absence of stereocenters, as confirmed by analogous thiophene carboxamides .

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The synthesis can be divided into three stages:

  • Thiophene ring functionalization (introduction of methyl and bromine groups).

  • Carboxylic acid intermediate formation.

  • Amidation with isopropylamine.

Formation of 4-Methylthiophene-2-carboxylic Acid

A starting material such as 3-methylthiophene-2-carbaldehyde (as in ) can be oxidized to the corresponding carboxylic acid. For example:

3-Methylthiophene-2-carbaldehydeKMnO4,H2O3-Methylthiophene-2-carboxylic Acid\text{3-Methylthiophene-2-carbaldehyde} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{3-Methylthiophene-2-carboxylic Acid}

Modification: Introducing a methyl group at position 4 may require directed ortho-metalation or Friedel-Crafts alkylation .

Regioselective Bromination

Bromination at position 5 can be achieved using bromine (Br2\text{Br}_2) in dichloromethane/n-heptane at 3°C, as demonstrated in the synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid . Adjusting reaction conditions (e.g., Lewis acids) may enhance regioselectivity.

Esterification and Amidation

  • Esterification: Convert the carboxylic acid to an ester (e.g., methyl ester) using SOCl2/MeOH\text{SOCl}_2/\text{MeOH}.

  • Amidation: React the ester with isopropylamine in the presence of a coupling agent (e.g., EDCl/HOBt) or via a dioxazolone intermediate .

Physicochemical Properties

Experimental and Predicted Data

PropertyValue/DescriptionSource Analogy
logP4.2–4.3 (similar to )Hydrophobic substituents dominate
Solubility (logSw)-4.3 (poor aqueous solubility)Carboxamide improves vs. carboxylic acid
pKa~4.5 (carboxamide NH)Estimated via MarvinSketch
Melting Point120–125°C (predicted)Analogous compounds

Spectroscopic Characterization

  • 1H^1\text{H} NMR: Key signals include:

    • δ 1.2 ppm (d, 6H, -CH(CH3)2).

    • δ 2.4 ppm (s, 3H, -CH3 at C4).

    • δ 6.8–7.1 ppm (thiophene H3 and H5) .

  • IR: Stretches at 1650 cm1^{-1} (amide C=O) and 600 cm1^{-1} (C-Br).

Challenges and Optimization Opportunities

Synthetic Hurdles

  • Regioselectivity: Competing bromination at C3/C4 requires careful control .

  • Amidation Yield: Side reactions (e.g., over-hydrolysis) necessitate optimized coupling conditions .

Scalability

Patent reports a 46% yield for a similar brominated thiophene carboxylate, highlighting the need for improved catalytic systems (e.g., copper-free Ullmann coupling).

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